molecular formula C10H15ClN2O4S B2614900 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride CAS No. 2287268-00-0

2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride

Cat. No.: B2614900
CAS No.: 2287268-00-0
M. Wt: 294.75
InChI Key: ROHNOYBAPJNAQW-UHFFFAOYSA-N
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Description

2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride: is a chemical compound with the molecular formula C10H14N2O4S·HCl and a molecular weight of 294.76 g/mol . This compound is known for its unique structure, which includes an amino group, a morpholine ring, and a sulfonyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride typically involves the reaction of 2-amino-4-chlorophenol with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The phenol group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 2-amino-4-(morpholine-4-sulfonyl)phenol
  • 2-amino-4-(morpholine-4-sulfonyl)aniline
  • 2-amino-4-(morpholine-4-sulfonyl)benzoic acid

Comparison: Compared to its analogs, 2-amino-4-(morpholine-4-sulfonyl)phenol hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal research .

Properties

IUPAC Name

2-amino-4-morpholin-4-ylsulfonylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S.ClH/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12;/h1-2,7,13H,3-6,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHNOYBAPJNAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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